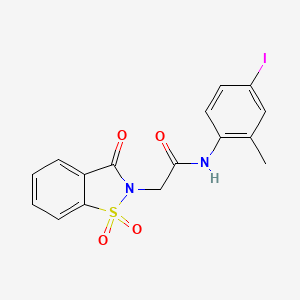![molecular formula C26H25N3O3S B11408993 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B11408993.png)
3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of quinoline are often explored for their potential therapeutic effects. This compound may be evaluated for its efficacy in treating specific diseases or conditions.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinoline
- 3-(Benzenesulfonyl)quinoline
- 4-(2-Methoxyphenyl)piperazine
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline may exhibit unique properties due to the presence of both the benzenesulfonyl and piperazine groups
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C26H25N3O3S/c1-32-24-14-8-7-13-23(24)28-15-17-29(18-16-28)26-21-11-5-6-12-22(21)27-19-25(26)33(30,31)20-9-3-2-4-10-20/h2-14,19H,15-18H2,1H3 |
InChI Key |
FXFBFCHAYZLNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11408913.png)

![9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11408920.png)
![N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408928.png)

![5-chloro-2-(ethylsulfonyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11408945.png)
![2-(3-methoxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11408956.png)


![N-(2-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11408979.png)


![1-(4-fluorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409005.png)
![3-[(acetyloxy)methyl]-7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11409007.png)
